molecular formula C9H7NO B046140 Indole-4-carboxaldehyde CAS No. 1074-86-8

Indole-4-carboxaldehyde

Cat. No. B046140
CAS RN: 1074-86-8
M. Wt: 145.16 g/mol
InChI Key: JFDDFGLNZWNJTK-UHFFFAOYSA-N
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Description

Synthesis Analysis Indole-4-carboxaldehyde can be synthesized from 2-methyl-3-nitrobenzoate as the starting material. This process involves a series of reactions including reduction, oxidation, protection, condensation, cyclic reaction, and acidation steps to yield the desired product. The structure of the synthesized compound is usually confirmed by 1H NMR techniques (Zhong-jun, 2004).

Molecular Structure Analysis The molecular structure of indole-4-carboxaldehyde includes an indole ring system attached to a carboxaldehyde group at the fourth position. The electronic and spatial configuration of this compound plays a critical role in its chemical reactivity and interaction with other molecules, particularly in the synthesis of biologically active compounds.

Chemical Reactions and Properties Indole-4-carboxaldehyde participates in a variety of chemical reactions. It serves as a key intermediate in the preparation of biologically active compounds and indole alkaloids. Its carbonyl group is particularly reactive, undergoing facile C–C and C–N coupling reactions as well as reductions. These properties make it a versatile precursor in the synthesis of diverse heterocyclic derivatives (El-Sawy et al., 2017).

Scientific Research Applications

  • Preparation of Tetracycles and Gamma-Dihydropyranones : Indole-3-carboxaldehyde is utilized in preparing tetracycles and gamma-dihydropyranones (Chrétien et al., 2003).

  • Substrate for Nitrogen Nucleophiles : It acts as an excellent substrate for nitrogen nucleophiles, leading to the production of 2-substituted indoles and serves as a precursor for the unusual tryptophan residue in moroidin (Comber & Moody, 1992).

  • Synthesis of 4-Nitro-1,3,4,5-Tetrahydrobenz[cd]indole Derivatives : Indole-4-carboxaldehyde is used in synthesizing various derivatives of 4-nitro-1,3,4,5-tetrahydrobenz[cd]indole, including 4-amino-, 4-hydroxy-, and 4-amino-4-hydroxymethyl-1,3,4,5-t (Somei et al., 2014).

  • Intermediate in Synthesis of Arcyriacyanin A : It serves as an advanced intermediate in the synthesis of arcyriacyanin A (Kraus & Guo, 2008).

  • Enantiomer Resolution and Synthesis of 1-Hydroxy Derivatives : 4-Nitro-1,3,4,5-tetrahydrobenz[cd]indole is a useful chemical for enantiomer resolution and the synthesis of 1-hydroxy derivatives (Nakagawa et al., 1992).

  • Preparation of Biologically Active Compounds and Indole Alkaloids : 1H-Indole-3-carboxaldehyde and its derivatives are key intermediates for preparing biologically active compounds and indole alkaloids (El-Sawy et al., 2017).

  • Synthesis of Bisindolyl and Indolyl-Heterocyclic Alkanes : Indole-3-carboxaldehydes undergo indium-mediated ternary reactions with allyl bromide and indoles to produce symmetrical and unsymmetrical bisindolyl alkanes and indolyl-heterocyclic alkanes in excellent yield (Kumar et al., 2003).

  • Conversion of Pyrrole-3-Carboxaldehydes to Substituted 7-Amino-5-Cyanoindoles : This conversion is a flexible and efficient method for medicinal chemistry and alkaloid research (Outlaw & Townsend, 2014).

  • Synthesis of Substituted Carbazoles : Indole-2,3-dienolate, a useful 1,4-dipole synthon, undergoes facile cycloaddition with various dienophiles, yielding substituted carbazoles in a highly regiospecific fashion (Rao et al., 1995).

  • Antimicrobial Activities : Many newly synthesized indole-3-carboxaldehyde compounds exhibit high antimicrobial activities (Salman et al., 2015).

  • Total Synthesis of Hirsutine : The total synthesis of hirsutine has been achieved from commercially available indole-2-carboxaldehyde (Villa et al., 2012).

  • Deformylation of Indole and Azaindole-3-Carboxaldehydes : This process produces deformylated products in 25-90% yield using anthranilamide and a solid acid heterogeneous catalyst (Yadav et al., 2012).

  • Synthesis of Indole-3-Carbinol via Vilsmeier-Haack Reaction : This reaction can produce indole-3-carboxaldehyde with a yield of 87.1% from indole (Shen Xin-an, 2008).

  • Synthesis of Fine Chemicals, Agrochemical and Pharmaceutical Intermediates : Palladium-catalyzed synthesis provides access to these compounds in fewer steps and with less waste than classical methods (Cacchi & Fabrizi, 2005).

Safety And Hazards

Indole-4-carboxaldehyde is harmful if swallowed and may cause an allergic skin reaction. It also causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Indole-4-carboxaldehyde and its derivatives have been extensively explored as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . In addition, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies .

properties

IUPAC Name

1H-indole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDDFGLNZWNJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40318838
Record name Indole-4-carboxaldehyde
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Indole-4-carboxaldehyde

CAS RN

1074-86-8
Record name Indole-4-carboxaldehyde
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Record name Indole-4-carboxaldehyde
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Record name 1H-indole-4-carbaldehyde
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Synthesis routes and methods I

Procedure details

Tetrapropylammonium perruthenate (0.3 g, 0.85 mmol) was added in portions to a mixture of alcohol product from Step A (2.5 g, 17 mmol), N-methylmorpholine N-oxide (3.0 g, 25 mmol) and 4 A molecular sieves (3.0 g) in anhydrous methylene chloride (30 mL) at room temperature. The mixture was stirred at room temperature under nitrogen for 1 h and then filtered. The filtrate was concentrated in vacuo, and the residue was purified by chromatography (SiO2, CH2Cl2) to provide indole-4-aldehyde as a white powder (2.0 g, 80%): 1H NMR (300 MHz, CDCl3) δ 10.2 (s, 1H), 8.52 (br s, 1H), 7.64-7.69 (m, 2H), 7.31-7.44 (m, 3H); CI MS m/z=146 [C9H7NO+H]+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
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Quantity
30 mL
Type
solvent
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Quantity
0.3 g
Type
catalyst
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

Two grams of 4-cyanoindole, prepared by the method of Uhle J.A.C.S., 71, 761 (1949), were dissolved in 20 ml of anhydrous ether. 15 Milliliters of a 20% solution of diisobutylaluminum hydride (DiBAl) in hexane were added in dropwise fashion. The reaction mixture was stirred at room temperature for about 30 minutes and then heated to refluxing temperature for about three hours. The reaction mixture was then cooled and 10 ml of a 4:1 dioxane-water solution added with stirring over a period of five minutes. 30 Milliliters of 1 N HCl were added over a 30 minute period with stirring. The aqueous mixture was extracted with several portions of ethyl acetate and the ethyl acetate extracts combined. The combined extracts were washed with 10 percent aqueous sodium carbonate and with saturated aqueous sodium chloride and were then dried. Evaporation of the solvent yielded 2.24 g of 4-formylindole. 4-Formylindole was purified by chromatography over Florisil using a hexane-ether solvent mixture (2:1) as the eluant. Recrystallization of the chromatographed 4-formylindole from an ether-hexane solvent mixture yielded yellow needles of 4-formylindole melting at 136°-137° C. Infrared spectrum; peak at 1670 cm-1 ; nmr (D6 acetone) δ 10.35 (s, 1H, CHO), 7.2-7.9 (m, 6H, Ar.); mass spectrum; molecular ion at 145.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Quantity
10 mL
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0 (± 1) mol
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Name
Quantity
20 mL
Type
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Reaction Step Five

Synthesis routes and methods III

Procedure details

Dess-Martin periodane (1.04 g, 2.46 mmol) was dissolved into anhydrous CH2Cl2 (10 ml). (1H-Indol-4-yl)-methanol (449 mg, 3.07 mmol) in anhydrous CH2Cl2 (10 ml) was added and the mixture was stirred for 1 h. Sodium hydroxide (50 ml of 1N solution) and ether (50 ml) were added and the reaction was stirred for 30 min. The organic layer was separated and washed with water (10 ml), brine (10 ml), dried over MgSO4, filtered and concentrated to a thick brown oil. Purification by column chromatography (silica gel, gradient elution of 2% MeOH/CH2Cl2 to 5% MeOH/CH2Cl2) gave 1H-indole-4-carbaldehyde (235 mg, 53%) as a yellow solid: 1H NMR (300 MHz, DMSO-d6) δ 11.59 (bs, 1H), 10.18 (s, 1H), 7.78-7.75 (m, 1H), 7.66-7.60 (m, 2H), 7.33-7.28 (m, 1H), 7.08 (d, J=3.0 Hz, 1H).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
449 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indole-4-carboxaldehyde
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
Indole-4-carboxaldehyde
Reactant of Route 5
Reactant of Route 5
Indole-4-carboxaldehyde
Reactant of Route 6
Reactant of Route 6
Indole-4-carboxaldehyde

Citations

For This Compound
156
Citations
SH Cha, Y Hwang, SJ Heo, HS Jun - Marine drugs, 2019 - mdpi.com
… Thus, in the present study, we isolated the indole derivative indole-4-carboxaldehyde (ST-I4C) from S. thunbergii and investigated its potential inhibitory effect on inflammation and Glo-…
Number of citations: 16 www.mdpi.com
AP Kozikowski, H Ishida, YY Chen - The Journal of Organic …, 1980 - ACS Publications
As a consequence of the potential use of the ergot al-kaloids and their derivativesin the treatment of Parkin-son’s disease and for the inhibition of prolactin release, we have been …
Number of citations: 93 pubs.acs.org
JM Muchowski - Journal of Heterocyclic Chemistry, 2000 - Wiley Online Library
… might serve as a source of indole-4carboxaldehyde if hydrolytic cleavage of the heterocyclic … -aminoisoquinolinium salts 8a,b to indole4-carboxaldehyde la is described, and the process …
Number of citations: 10 onlinelibrary.wiley.com
M You, H Fan, Y Wang, W Zhang - Chemical Physics, 2019 - Elsevier
… We performed UV–Vis, steady-state and time-resolved fluorescence spectroscopy on six aldehyde-derivatized indoles dissolved in water and found that indole-4-carboxaldehyde (I4A) …
Number of citations: 12 www.sciencedirect.com
YA Dyakov, YC Ho, WH Hsu, CK Ni - Chemical Physics, 2018 - Elsevier
… were observed from the dissociation of indole-4-carboxaldehyde at 193 nm. Ion intensity of … of m/z = 117 mainly results from the natural abundance of 13 C in indole-4-carboxaldehyde. …
Number of citations: 5 www.sciencedirect.com
H Maehr, JM Smallheer - The Journal of Organic Chemistry, 1981 - ACS Publications
Our synthesis of 4 started with 2-methyl-3-nitro-benzenemethanediol diacetate (2) which was obtained by Thiele oxidation of l10 and converted to l-(dimethoxy-methyl)-2-methyl-3-…
Number of citations: 55 pubs.acs.org
LI Kruse, MD Meyer - The Journal of Organic Chemistry, 1984 - ACS Publications
… Retrosynthetic analysissuggested aldehydes 6a,b as precursors to 5a,b, a line of reasoning suggested by the recent successful elaboration of indole-4-carboxaldehyde (6a) to complex …
Number of citations: 44 pubs.acs.org
MC Kang, Y Ding, EA Kim, YK Choi, T De Araujo… - Marine drugs, 2017 - mdpi.com
Seaweed, a popular and abundant food ingredient mainly consumed in Asian countries, is a good source of bioactive compounds with anti-obesity effects. However, the anti-obesity …
Number of citations: 52 www.mdpi.com
GA Kraus, H Guo - Organic Letters, 2008 - ACS Publications
… The adduct from indole-4-carboxaldehyde was an advanced intermediate in the synthesis … The adduct from indole-4-carboxaldehyde was an advanced intermediate in the synthesis of …
Number of citations: 76 pubs.acs.org
M Kurokawa, T Watanabe, T Ishikawa - Helvetica chimica acta, 2007 - Wiley Online Library
… -synthetic strategy of lysergic acid (1) is shown in Scheme 1, in which all the C- and the N-units of the aziridine 2, derived from guanidinium ylide 3 and 1H-indole-4-carboxaldehyde 4, …
Number of citations: 11 onlinelibrary.wiley.com

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